4-(4-Bromo-3-methylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry as chiral auxiliaries and intermediates in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 4-(4-Bromo-3-methylphenyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions . The reaction typically proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the oxazolidinone ring . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to bacterial cell death . The exact molecular pathways involved can vary depending on the specific biological target .
Comparison with Similar Compounds
4-(4-Bromo-3-methylphenyl)oxazolidin-2-one can be compared with other oxazolidinone derivatives such as linezolid and tedizolid . While all these compounds share a common oxazolidinone core, they differ in their substituents and specific biological activities . For instance, linezolid and tedizolid are well-known for their potent antibacterial properties, whereas this compound is primarily used as a synthetic intermediate .
Similar Compounds
- Linezolid
- Tedizolid
- Cytoxazone
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-6-4-7(2-3-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
CWPHHAXZRFBWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.